ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
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Overview
Description
Ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic compound, featuring a purine derivative attached to an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized via multi-step organic synthesis, typically starting from simpler purine and benzoic acid derivatives. Key steps involve the alkylation of the imidazopurine core, esterification, and potentially halogenation/dehalogenation for specificity.
Industrial Production Methods: Industrial production would likely focus on optimizing each step for yield and purity, employing techniques like reflux reactions, high-performance liquid chromatography (HPLC) for purification, and solvent extraction methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate undergoes redox reactions, especially around the purine ring due to the presence of keto groups.
Substitution: Aromatic substitution reactions, particularly electrophilic aromatic substitution, are common, targeting the ethyl benzoate part.
Common Reagents and Conditions: Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and Friedel-Crafts reagents for substitution reactions. Reaction conditions typically require controlled temperatures and pH levels to maintain the stability of the purine derivative.
Major Products: The reactions yield various derivatives of the original compound, depending on the nature of the reagents and conditions used. These products often retain the core structure but exhibit modifications at the benzoate or purine moieties.
Scientific Research Applications
Chemistry: Used in studies related to nucleic acid analogs and their role in biochemical pathways. Biology: Explored for its role in enzyme inhibition and interactions with DNA/RNA. Medicine: Investigated for potential therapeutic properties, especially in the development of anti-cancer drugs. Industry: Applied in the synthesis of specialized polymers and materials due to its unique chemical structure.
Mechanism of Action
This compound interacts with biological molecules primarily through its purine moiety. It can inhibit specific enzymes by mimicking the structure of natural purine substrates, thereby affecting metabolic pathways. The benzoate portion may assist in its cellular uptake or target specific tissues.
Comparison with Similar Compounds
Ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
4-(1,3,6,7-tetramethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoic acid
Uniqueness: The unique positioning of ethyl and benzoate groups in this compound offers distinct reactivity and solubility properties, making it more suitable for specific chemical reactions and biological interactions compared to its analogs.
That covers the essentials for ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate. What sparked your interest in this compound?
Properties
IUPAC Name |
ethyl 4-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-6-29-18(27)13-7-9-14(10-8-13)24-11(2)12(3)25-15-16(21-19(24)25)22(4)20(28)23(5)17(15)26/h7-10H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJOAZOWTOMWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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